(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
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Overview
Description
(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an oxazole ring, a phenyl group, and a hydroxyphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one typically involves the condensation of 4-hydroxybenzaldehyde with 2-phenyl-1,3-oxazol-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a dihydro derivative. Substitution reactions can lead to various substituted phenyl or oxazole derivatives.
Scientific Research Applications
(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyphenyl group can form hydrogen bonds with target proteins, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4′-hydroxybenzophenone: Similar structure with a chloro group instead of the oxazole ring.
Methylammonium lead halide: Different application but shares some structural similarities in terms of aromatic rings.
Uniqueness
(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is unique due to its combination of an oxazole ring and hydroxyphenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H11NO3 |
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Molecular Weight |
265.26 g/mol |
IUPAC Name |
(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H11NO3/c18-13-8-6-11(7-9-13)10-14-16(19)20-15(17-14)12-4-2-1-3-5-12/h1-10,18H/b14-10+ |
InChI Key |
GOSVXNVSKHMEIP-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)O)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)O)C(=O)O2 |
Origin of Product |
United States |
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